Cas no 211747-18-1 (2-(2-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}phenyl)acetic acid)

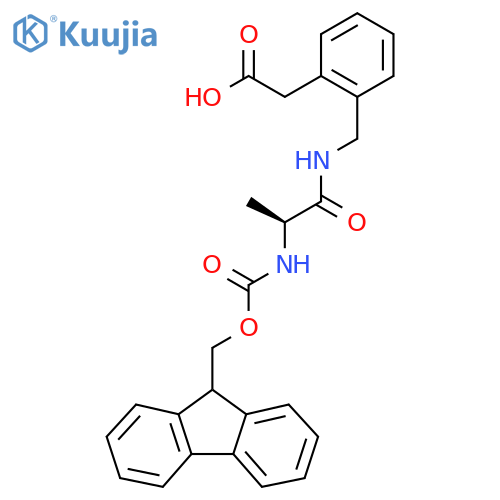

211747-18-1 structure

商品名:2-(2-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}phenyl)acetic acid

2-(2-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}phenyl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(2-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}phenyl)acetic acid

- 2-(2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}phenyl)acetic acid

- EN300-1507461

- 211747-18-1

-

- インチ: 1S/C27H26N2O5/c1-17(26(32)28-15-19-9-3-2-8-18(19)14-25(30)31)29-27(33)34-16-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h2-13,17,24H,14-16H2,1H3,(H,28,32)(H,29,33)(H,30,31)/t17-/m0/s1

- InChIKey: QEROEZLTWJZHJS-KRWDZBQOSA-N

- ほほえんだ: O(C(N[C@@H](C)C(NCC1C=CC=CC=1CC(=O)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 458.18417193g/mol

- どういたいしつりょう: 458.18417193g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 34

- 回転可能化学結合数: 9

- 複雑さ: 706

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 105Ų

2-(2-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}phenyl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1507461-500mg |

2-(2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}phenyl)acetic acid |

211747-18-1 | 500mg |

$739.0 | 2023-09-27 | ||

| Enamine | EN300-1507461-100mg |

2-(2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}phenyl)acetic acid |

211747-18-1 | 100mg |

$678.0 | 2023-09-27 | ||

| Enamine | EN300-1507461-2500mg |

2-(2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}phenyl)acetic acid |

211747-18-1 | 2500mg |

$1509.0 | 2023-09-27 | ||

| Enamine | EN300-1507461-50mg |

2-(2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}phenyl)acetic acid |

211747-18-1 | 50mg |

$647.0 | 2023-09-27 | ||

| Enamine | EN300-1507461-250mg |

2-(2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}phenyl)acetic acid |

211747-18-1 | 250mg |

$708.0 | 2023-09-27 | ||

| Enamine | EN300-1507461-1.0g |

2-(2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}phenyl)acetic acid |

211747-18-1 | 1g |

$0.0 | 2023-06-05 | ||

| Enamine | EN300-1507461-5000mg |

2-(2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}phenyl)acetic acid |

211747-18-1 | 5000mg |

$2235.0 | 2023-09-27 | ||

| Enamine | EN300-1507461-10000mg |

2-(2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}phenyl)acetic acid |

211747-18-1 | 10000mg |

$3315.0 | 2023-09-27 | ||

| Enamine | EN300-1507461-1000mg |

2-(2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}phenyl)acetic acid |

211747-18-1 | 1000mg |

$770.0 | 2023-09-27 |

2-(2-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}phenyl)acetic acid 関連文献

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

211747-18-1 (2-(2-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}phenyl)acetic acid) 関連製品

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量